molecular formula C12H14N2O2 B493824 (2-Propyl-1H-benzimidazol-1-yl)acetic acid CAS No. 331736-92-6

(2-Propyl-1H-benzimidazol-1-yl)acetic acid

Cat. No. B493824
CAS RN: 331736-92-6
M. Wt: 218.25g/mol
InChI Key: SQKBAAWXVRUDNZ-UHFFFAOYSA-N
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Description

(2-Propyl-1H-benzimidazol-1-yl)acetic acid (PBzA) is an organic compound that is widely used in scientific research due to its unique properties. PBzA is a small molecule with a molecular weight of 150.2 g/mol and a pKa of 5.2. It is a colorless, odorless, and water-soluble compound that has been studied extensively in recent years. PBzA has a variety of applications in scientific research, including its use as a biocatalyst, as a drug target, and as a potential therapeutic agent.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

The synthetic dye Hoechst 33258, a derivative within the bis-benzimidazole family, exhibits strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This compound, characterized by its benzimidazole groups, has been extensively utilized as a fluorescent DNA stain in various biological research contexts, such as chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. The unique binding properties of Hoechst 33258 and its analogs have also led to their application in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and a model for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Properties and Complex Formation

Research on the chemical diversity and properties of benzimidazole compounds, including derivatives such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has highlighted their significance in both organic chemistry and materials science. These compounds exhibit a wide range of spectroscopic properties, structures, and biological as well as electrochemical activities. Their ability to form complex compounds with various ligands opens avenues for further investigation into unknown analogues, suggesting potential for novel applications in scientific research (Boča, Jameson, & Linert, 2011).

Mechanism of Action in Fungicides and Chemotherapy

Benzimidazole fungicides have been extensively studied for their mode of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has implications beyond agriculture, extending to cancer chemotherapy, where benzimidazole derivatives are explored for their potential as chemotherapeutic agents. The detailed understanding of their mechanism of action provides a foundation for the development of new drugs with optimized efficacy and reduced toxicity (Davidse, 1986).

Anticancer Potential

Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents. These derivatives have been shown to exhibit anticancer properties through various mechanisms, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structure-activity relationship (SAR) analysis of these derivatives facilitates the identification of crucial substituents for enhancing potency and selectivity, providing a pathway for the development of novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).

properties

IUPAC Name

2-(2-propylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKBAAWXVRUDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propyl-1H-benzimidazol-1-yl)acetic acid

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